molecular formula C7H14ClNO2 B1166104 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- CAS No. 100402-48-0

Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)-

Cat. No.: B1166104
CAS No.: 100402-48-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate anhydrides with aromatic amines, followed by cyclization and functionalization steps. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer processes, which are crucial in many chemical and biological systems. It can interact with various enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for versatile modifications, making it a valuable compound for research and industrial applications .

Properties

CAS No.

100402-48-0

Molecular Formula

C7H14ClNO2

Molecular Weight

0

Origin of Product

United States

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